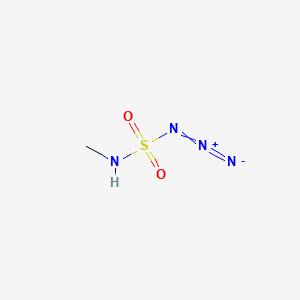
Sulfamoyl azide, methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfamoyl azide, methyl-: is a chemical compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis. Sulfamoyl azides, in particular, are valuable intermediates in the synthesis of various bioactive compounds and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sulfamoyl azides can be synthesized through the reaction of sulfamoyl chlorides with sodium azide. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to prevent decomposition of the azide. The general reaction scheme is as follows:
R-SO2Cl+NaN3→R-SO2N3+NaCl
Industrial Production Methods: Industrial production of sulfamoyl azides involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are crucial due to the explosive nature of azides.
Análisis De Reacciones Químicas
Types of Reactions: Sulfamoyl azides undergo various types of chemical reactions, including:
Substitution Reactions: Sulfamoyl azides can react with nucleophiles to form sulfamides.
Reduction Reactions: Reduction of sulfamoyl azides can lead to the formation of amines.
Cycloaddition Reactions: Azides can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and bases such as triethylamine.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Cycloaddition Reactions: Copper(I) catalysts are often employed in cycloaddition reactions.
Major Products Formed:
Sulfamides: Formed from substitution reactions.
Amines: Formed from reduction reactions.
Triazoles: Formed from cycloaddition reactions.
Aplicaciones Científicas De Investigación
Chemistry: Sulfamoyl azides are used as intermediates in the synthesis of various organic compounds. They are particularly valuable in the synthesis of N-arylsulfamides, which are found in therapeutic agents and bioactive compounds .
Biology and Medicine: In medicinal chemistry, sulfamoyl azides are used to develop inhibitors for enzymes such as c-Met kinase, which is associated with cancer . They are also used in the synthesis of β3-adrenergic agonists, which have applications in treating obesity and diabetes .
Industry: Sulfamoyl azides are used in the production of specialty chemicals and materials. Their reactivity makes them useful in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of sulfamoyl azides involves their high reactivity due to the presence of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. In biological systems, sulfamoyl azides can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity .
Comparación Con Compuestos Similares
Sulfonyl Azides: Similar to sulfamoyl azides but with a sulfonyl group instead of a sulfamoyl group.
Carbamoyl Azides: Contain a carbamoyl group instead of a sulfamoyl group.
Aryl Azides: Contain an aryl group attached to the azide.
Uniqueness: Sulfamoyl azides are unique due to their ability to form N-arylsulfamides efficiently under mild conditions. This makes them valuable intermediates in the synthesis of bioactive compounds and pharmaceuticals .
Propiedades
Número CAS |
33581-88-3 |
|---|---|
Fórmula molecular |
CH4N4O2S |
Peso molecular |
136.14 g/mol |
Nombre IUPAC |
(azidosulfonylamino)methane |
InChI |
InChI=1S/CH4N4O2S/c1-3-8(6,7)5-4-2/h3H,1H3 |
Clave InChI |
KDKGDKUKDMXMCY-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


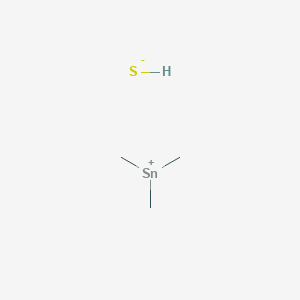
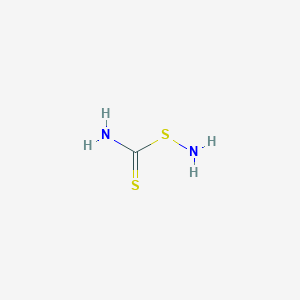



![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
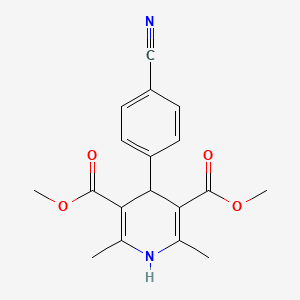


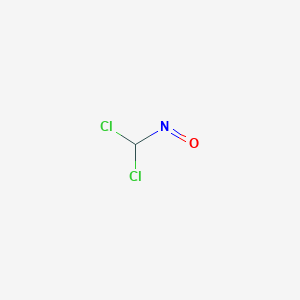
![2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide](/img/structure/B14694078.png)
![1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone](/img/structure/B14694079.png)

![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)
